2-(Methylsulfonyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-(Methylsulfonyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a carbonitrile group, and a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Methylsulfonyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. For instance, it could inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with potent anti-inflammatory properties.
Methanesulfonyl chloride: A simpler sulfonyl compound used in various organic synthesis reactions.
Uniqueness
2-(Methylsulfonyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and its potential for diverse applications in multiple fields. Its quinoline core and carbonitrile group provide a versatile platform for chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2O3S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-methylsulfonyl-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H10N2O3S/c1-17(15,16)11-7(6-12)5-8-9(13-11)3-2-4-10(8)14/h5H,2-4H2,1H3 |
InChI Key |
YUXAHMBJQZYERH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(C=C1C#N)C(=O)CCC2 |
Origin of Product |
United States |
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